molecular formula C6H15IN2 B7908208 1-Methyl homopiperazine hydroiodide

1-Methyl homopiperazine hydroiodide

Cat. No.: B7908208
M. Wt: 242.10 g/mol
InChI Key: PWZVOMXXRFFJRT-UHFFFAOYSA-N
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Description

1-Methyl Homopiperazine Hydroiodide is a specialized organic salt of interest in medicinal chemistry and drug discovery research. The homopiperazine (also known as 1,4-diazepane) scaffold is a versatile building block in organic synthesis, often utilized to introduce a cyclic diamine functionality into target molecules. Piperazine and homopiperazine derivatives are frequently explored in pharmaceutical research for their biological activity and are found in compounds investigated for various therapeutic areas . As a salt form, the hydroiodide may offer advantages in terms of crystallinity, stability, and solubility for specific synthetic or purification protocols. This product is intended for use as a research chemical in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory and safety regulations.

Properties

IUPAC Name

1-methyl-1,4-diazepane;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.HI/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZVOMXXRFFJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Methyl Homopiperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Salt Form Selection in Drug Development

In the landscape of modern drug development, the meticulous selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic success. The physical properties endowed by the salt form directly influence the API's solubility, stability, bioavailability, and manufacturability. 1-Methyl homopiperazine, a key heterocyclic building block in the synthesis of numerous pharmacologically active agents, is a prime candidate for salt formation to optimize its physicochemical characteristics. This guide provides a comprehensive framework for the characterization of 1-Methyl homopiperazine salts, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. While extensive public data on specific 1-Methyl homopiperazine salts remains nascent, this document serves as a robust methodological blueprint for their in-depth evaluation.

1-Methyl Homopiperazine: The Parent Compound

Before delving into the properties of its salts, it is essential to understand the characteristics of the free base, 1-Methyl homopiperazine.

Chemical Structure:

Caption: Chemical structure of 1-Methyl homopiperazine.

Table 1: Physical Properties of 1-Methyl Homopiperazine (Free Base)

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂[1][2]
Molecular Weight 114.19 g/mol [1][2]
Appearance Liquid[1][2]
Boiling Point 74-75 °C at 35 mmHg[1][2]
Density 0.918 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.477[1][2]

The Rationale for Salt Formation

The conversion of a free base like 1-Methyl homopiperazine into a salt is a common and effective strategy in pharmaceutical development to enhance its properties. The primary motivations for salt formation include:

  • Improved Solubility and Dissolution Rate: Salts of weak bases often exhibit significantly higher aqueous solubility compared to the free base, which can lead to improved bioavailability.

  • Enhanced Stability: Certain salt forms can be more chemically and physically stable than the parent compound, leading to a longer shelf-life.[3]

  • Modified Hygroscopicity: Salt formation can alter the tendency of a compound to absorb atmospheric moisture, which is a critical factor for handling and formulation.[4][5]

  • Improved Crystallinity and Handling Properties: Salts often form well-defined crystalline structures that are easier to handle, purify, and formulate than the free base, which may be a liquid or an amorphous solid.

  • Intellectual Property: Novel salt forms of an existing API can be patentable, providing a competitive advantage.

A Methodological Guide to the Characterization of 1-Methyl Homopiperazine Salts

Given the limited publicly available data on the physical properties of specific 1-Methyl homopiperazine salts, this section provides a comprehensive guide with detailed experimental protocols for their characterization.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity and identity of a crystalline solid.[6] A sharp melting range is characteristic of a pure crystalline compound.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the salt sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[7]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Optional): For an unknown sample, perform a rapid heating to determine an approximate melting range.[6]

  • Accurate Determination: For a precise measurement, start heating at a rate of approximately 10-15°C below the expected melting point.[7] Reduce the heating rate to 1-2°C per minute when the temperature is within 5°C of the expected melting point.[7][8]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the salt.[9]

G cluster_0 Melting Point Determination Workflow Start Dry and Powder Sample Load Load Capillary Tube Start->Load Place Place in Apparatus Load->Place Heat Heat at 1-2°C/min Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record End Melting Point Determined Record->End

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter that influences the absorption and bioavailability of an orally administered drug.[10] The solubility of a salt is often pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Medium Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 to mimic the gastrointestinal tract).[11]

  • Sample Addition: Add an excess of the 1-Methyl homopiperazine salt to a known volume of each buffer in a sealed container.[12]

  • Equilibration: Agitate the samples at a constant temperature (typically 37°C for physiological relevance) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[11][12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved salt in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • pH Measurement: Measure the pH of the saturated solution at equilibrium.

  • Solid Phase Analysis: Analyze the remaining solid using techniques like XRPD to check for any phase transformations.[13]

G cluster_1 Equilibrium Solubility Workflow Start_Sol Add Excess Salt to Buffer Equilibrate Agitate at 37°C Start_Sol->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Analyze_Liquid Analyze Supernatant (HPLC) Separate->Analyze_Liquid Analyze_Solid Analyze Solid (XRPD) Separate->Analyze_Solid Record_Sol Record Solubility & pH Analyze_Liquid->Record_Sol End_Sol Solubility Profile Record_Sol->End_Sol

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

The pKa (acid dissociation constant) is a measure of the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.[14] This, in turn, affects its solubility, permeability, and receptor binding.[15]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of the 1-Methyl homopiperazine salt in water or a suitable co-solvent system at a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the salt form, while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point. Specialized software is often used for accurate pKa determination from titration data.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[16] It is a critical parameter to assess as moisture uptake can affect the physical and chemical stability of the drug substance and product.[4][5]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the salt in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen to establish a baseline dry weight.

  • Sorption/Desorption Cycle: Subject the sample to a programmed cycle of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25°C). The instrument continuously measures the change in mass as a function of RH.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).[4]

Solid-State Characterization

The solid-state properties of a salt, including its crystal form (polymorphism) and thermal behavior, are critical for ensuring consistent performance and stability.

Key Techniques:

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline structure, allowing for the identification of different polymorphs and solvates.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[17][18] It is used to determine melting point, enthalpy of fusion, and to detect phase transitions.[19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[20][21] It is used to determine the presence of water or other solvents in the crystal lattice and to assess thermal stability.[22][23]

Experimental Protocol: Combined DSC/TGA Analysis

  • Sample Preparation: Accurately weigh a small amount of the salt into a DSC/TGA pan.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument simultaneously records the heat flow (DSC) and the mass change (TGA).

  • Data Interpretation: Analyze the resulting thermograms to identify thermal events such as desolvation (weight loss in TGA), melting (endotherm in DSC), and decomposition (weight loss in TGA, often accompanied by complex thermal events in DSC).

Data Summary for 1-Methyl Homopiperazine Salts

The following table provides a template for summarizing the key physical properties of different 1-Methyl homopiperazine salts. This structured format facilitates direct comparison and aids in the selection of the optimal salt form for development.

Table 2: Template for Physical Properties of 1-Methyl Homopiperazine Salts

PropertySalt Form 1 (e.g., HCl)Salt Form 2 (e.g., Maleate)Salt Form 3 (e.g., Citrate)
Stoichiometry
Melting Point (°C)
Aqueous Solubility (mg/mL)
pH 1.2
pH 4.5
pH 6.8
pKa
Hygroscopicity (% weight gain at 80% RH)
Solid Form (XRPD)
Thermal Behavior (DSC/TGA)

Conclusion: A Path Forward for Development

The successful development of a drug product hinges on a thorough understanding of the physical properties of the API in its chosen form. For 1-Methyl homopiperazine, salt formation presents a significant opportunity to optimize its characteristics for therapeutic use. While specific data for its salts may not be widely published, the experimental methodologies outlined in this guide provide a clear and robust pathway for their comprehensive characterization. By systematically evaluating the melting point, solubility, pKa, hygroscopicity, and solid-state properties, researchers can make informed decisions in selecting the most promising 1-Methyl homopiperazine salt to advance through the development pipeline, ultimately contributing to the creation of safe, effective, and stable medicines.

References

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. (2026-01-23).
  • ACS Publications. Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • ResearchGate. Determination of p K a values of active pharmaceutical ingredients.
  • ResearchGate. Thermal Analysis of Pharmaceuticals.
  • Argonne Scientific Publications. Precision of Property Measurements with Reference Molten Salts.
  • INIS-IAEA. Thermodynamic Properties of Molten Salts Measured by DSC.
  • ResearchGate. DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY.
  • Sigma-Aldrich. 1-Methylhomopiperazine 97% | 4318-37-0.
  • Sigma-Aldrich. 1-Methylhomopiperazine 97% | 4318-37-0.
  • Springer.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ijirss. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-07).
  • Slideshare.
  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • thinkSRS.com. DETERMINATION OF MELTING POINTS ACCORDING TO PHARMACOPEIA.
  • World Health Organiz
  • YouTube. Hygroscopicity in Pharmaceuticals. (2025-04-08).
  • AIP Publishing. Specific Heat Capacity Measurement of Molten Salt Systems.
  • NETZSCH-Gerätebau GmbH. Characterization of NaNO₃–KNO₃ Salt Mixture Using NETZSCH Thermal Analysis Instruments and X-ray Diffraction. (2025-06-05).
  • Improved Pharma. Thermogravimetric Analysis. (2022-01-07).
  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.
  • ResearchGate. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025-08-07).
  • Pion Inc. What is pKa and how is it used in drug development? (2023-12-13).
  • Westlab Canada. Measuring the Melting Point. (2023-05-08).
  • YouTube. TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026-01-23).
  • University of Calgary.
  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. (2020-07-01).
  • Pharma Beginners.
  • SSERC.
  • Pharma Excipients. UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. (2021-10-11).
  • ChemicalBook. 1-Methylpiperazine | 109-01-3.
  • Sigma-Aldrich. 1-Methylpiperazine 99% | 109-01-3.
  • Sigma-Aldrich.
  • University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API. (2016-12-16).

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Navigating the Safety Profile of 1-Methyl Homopiperazine Hydroiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Need for a Detailed Safety Assessment

1-Methyl homopiperazine, also known as hexahydro-1-methyl-1H-1,4-diazepine, is a cyclic diamine that serves as a valuable building block in medicinal chemistry. Its hydroiodide salt, 1-methyl homopiperazine hydroiodide, is often utilized in drug discovery and development for its improved handling characteristics as a solid compared to the free base, which is a liquid. The incorporation of the homopiperazine scaffold is a common strategy in the design of novel therapeutic agents, particularly those targeting the central nervous system.

Hazard Identification and Classification

Based on the known hazards of the free base, 1-methylhomopiperazine, the hydroiodide salt should be handled as a hazardous substance. The primary hazards are anticipated to be related to its corrosive nature and potential for causing severe irritation or burns.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): The free base is classified as harmful if swallowed.[1] It is prudent to assume the same for the hydroiodide salt.

  • Skin Corrosion/Irritation (Category 1B): 1-Methylhomopiperazine is known to cause severe skin burns.[1] The hydroiodide salt is expected to be corrosive to the skin.

  • Serious Eye Damage/Eye Irritation (Category 1): Direct contact is likely to cause severe eye damage.[1]

Visualizing the Hazard Profile:

Caption: Anticipated GHS pictograms for 1-Methyl Homopiperazine Hydroiodide.

First-Aid Measures: A Proactive Response to Exposure

Immediate and appropriate first-aid is critical to mitigate potential harm from exposure. The corrosive nature of this compound necessitates swift action.

Emergency Response Protocol:

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Safe Handling and Storage: Minimizing Exposure Risk

A systematic approach to handling and storage is paramount for ensuring laboratory safety.

Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][3]

Safe Handling Workflow:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Ensure Fume Hood is Operational Weighing Weigh Compound in Fume Hood FumeHood->Weighing Reaction Perform Experiment in Fume Hood Weighing->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A generalized workflow for the safe handling of 1-Methyl Homopiperazine Hydroiodide.

Physical and Chemical Properties

While specific data for the hydroiodide salt is not available, the following table outlines the known properties of the free base, 1-methylhomopiperazine, and inferred properties of the salt.

Property1-Methylhomopiperazine (Free Base)1-Methyl Homopiperazine Hydroiodide (Inferred)
Appearance Liquid[1]Solid (likely crystalline)
Molecular Formula C6H14N2[1]C6H15IN2
Molecular Weight 114.19 g/mol [1]242.11 g/mol
Boiling Point 74-75 °C @ 35 mmHg[1]Not available (will decompose at high temperatures)
Flash Point 45 °C (113 °F)[1]Not applicable (as a solid)
Density 0.918 g/mL at 25 °C[1]Not available
Solubility Soluble in waterLikely soluble in water

Stability and Reactivity

  • Reactivity: The compound is not expected to be pyrophoric or explosive. However, it can react exothermically with strong acids.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Exposure to moisture, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong acids.[2][3]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.

Toxicological Information

No specific toxicological studies have been conducted on 1-methyl homopiperazine hydroiodide. The toxicological profile is inferred from the free base and related compounds.

  • Acute Toxicity: Harmful if swallowed.[1] The oral LD50 is not established, but it should be treated with caution.

  • Skin Corrosion/Irritation: Expected to be corrosive and cause severe skin burns.[1]

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction in some individuals.[4]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

Hierarchy of Controls:

  • Elimination/Substitution: If possible, use a less hazardous alternative.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control. Eyewash stations and safety showers must be readily accessible.

  • Administrative Controls: Implement standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.

  • Personal Protective Equipment (PPE): This is the last line of defense. Appropriate PPE, as outlined in the "Safe Handling and Storage" section, must be worn at all times when handling the compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Prevent the spill from entering drains or waterways.

Disposal Considerations

Dispose of this chemical in accordance with all federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it down the drain.

Conclusion: A Commitment to Safety

While 1-methyl homopiperazine hydroiodide is a valuable tool in drug discovery, its potential hazards demand a high level of respect and caution. By understanding its inferred toxicological profile and implementing robust safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is imperative to always consult with your institution's environmental health and safety department for specific guidance.

References

  • Safety Data Sheet. (2017, April 26).
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet - Sigma-Aldrich. (2023, October 27). Sigma-Aldrich.
  • Safety Data Sheet - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Data Sheet - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • 1-Methylpiperazine Safety Data Sheet. (2023, June 23). Apollo Scientific.

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An In-Depth Technical Guide to 1-Methylhomopiperazine and its Hydroiodide Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-methylhomopiperazine, a versatile heterocyclic amine, with a special focus on its hydroiodide salt. While a dedicated PubChem Compound Identification (CID) for 1-methylhomopiperazine hydroiodide is not available, this document will extensively cover the properties, synthesis, and applications of the parent compound, 1-methylhomopiperazine (PubChem Substance ID: 24851201), and provide a scientifically grounded, generalized protocol for the preparation of its hydroiodide salt.[1][2] This information is curated to empower researchers, scientists, and drug development professionals in leveraging this compound for their scientific pursuits.

Introduction: The Significance of the Homopiperazine Scaffold

The homopiperazine moiety, a seven-membered diazacycloalkane, is a privileged scaffold in medicinal chemistry.[3] Its unique conformational flexibility and basic nitrogen centers make it an attractive building block for the synthesis of a wide array of biologically active molecules.[3] The introduction of a methyl group at the 1-position, yielding 1-methylhomopiperazine, modulates its physicochemical properties, such as basicity and lipophilicity, offering a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Piperazine and homopiperazine derivatives have been successfully incorporated into numerous approved drugs, highlighting their importance in drug design.[4]

Physicochemical Properties of 1-Methylhomopiperazine

A thorough understanding of the physicochemical properties of 1-methylhomopiperazine is fundamental to its effective application in research and development. The following table summarizes key properties of the free base.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[1][5]
Molecular Weight 114.19 g/mol [1][5]
CAS Number 4318-37-0[1][5][6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 74-75 °C at 35 mmHg[1][2]
Density 0.918 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.477[1][2]
SMILES CN1CCCNCC1[1][2]
InChI 1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3[1][2]
InChIKey FXHRAKUEZPSMLJ-UHFFFAOYSA-N[1][2]

Synthesis and Preparation

Synthesis of 1-Methylhomopiperazine (Free Base)

The synthesis of 1-methylhomopiperazine can be achieved through various synthetic routes. One common approach involves the reductive amination of a suitable precursor. A generalized synthetic workflow is depicted below.

Synthesis_Workflow Precursor Precursor Intermediate Intermediate Precursor->Intermediate Reaction Step 1 1-Methylhomopiperazine 1-Methylhomopiperazine Intermediate->1-Methylhomopiperazine Reaction Step 2

Caption: Generalized synthetic workflow for 1-Methylhomopiperazine.

A plausible synthetic route, based on established organic chemistry principles for the formation of cyclic amines, could involve the cyclization of a linear amine precursor followed by methylation.[8][9] For instance, a dihaloalkane can be reacted with a primary amine to form the homopiperazine ring, which is then methylated.

Preparation of 1-Methylhomopiperazine Hydroiodide

Experimental Protocol: Generalized Preparation of 1-Methylhomopiperazine Hydroiodide

  • Dissolution: Dissolve a known molar equivalent of 1-methylhomopiperazine (free base) in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure the precipitation of the salt.

  • Acid Addition: While stirring the solution at room temperature (or cooled in an ice bath to control any exotherm), slowly add one molar equivalent of a solution of hydroiodic acid (HI) in a compatible solvent. The hydroiodic acid should be added dropwise to ensure controlled salt formation.

  • Precipitation: Upon addition of the acid, the 1-methylhomopiperazine hydroiodide salt should precipitate out of the solution. Continue stirring for a predetermined period (e.g., 30-60 minutes) to ensure complete reaction and precipitation.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent used in the reaction to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified salt under vacuum to remove any residual solvent.

Self-Validating System: The success of this protocol can be validated by determining the melting point of the resulting salt and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and FT-IR) to confirm the structure and purity of the 1-methylhomopiperazine hydroiodide. The formation of the salt can be confirmed by the disappearance of the free amine signals and the appearance of new signals corresponding to the protonated species in the NMR spectra.

Applications in Research and Drug Development

1-Methylhomopiperazine serves as a crucial intermediate and building block in the synthesis of various biologically active compounds.[7][10] Its structural features allow for its incorporation into molecules targeting a range of therapeutic areas.

As a Scaffold in Medicinal Chemistry

The homopiperazine ring system is a common feature in many pharmacologically active compounds. The addition of a methyl group can influence the compound's interaction with its biological target and improve its drug-like properties. For instance, derivatives of 1-methylhomopiperazine have been explored in the development of novel anticancer agents.[11]

Synthesis of Novel Bioactive Molecules

1-Methylhomopiperazine has been utilized in the synthesis of novel benzimidazole derivatives with pharmacological activities.[1] It has also been used in the preparation of platinum(II) substituted disulfide complexes, which have potential applications in various fields.[1] The reactivity of the secondary amine in the homopiperazine ring allows for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. For example, 1-methylhomopiperazine undergoes coupling reactions with diazonium salts to form 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes.[1][10]

The logical relationship for its application in synthetic chemistry can be visualized as follows:

Application_Logic 1-Methylhomopiperazine 1-Methylhomopiperazine Reactive_Intermediates Reactive Intermediates 1-Methylhomopiperazine->Reactive_Intermediates Chemical Modification Bioactive_Molecules Novel Bioactive Molecules Reactive_Intermediates->Bioactive_Molecules Synthesis & Derivatization Drug_Candidates Potential Drug Candidates Bioactive_Molecules->Drug_Candidates Pharmacological Screening

Caption: Logical flow of 1-Methylhomopiperazine application in drug discovery.

Analytical Methodologies

The purity and identity of 1-methylhomopiperazine and its salts are critical for their use in research and pharmaceutical development. Several analytical techniques can be employed for their characterization. Gas chromatography (GC) is a suitable method for the analysis of the volatile free base. For the non-volatile hydroiodide salt, High-Performance Liquid Chromatography (HPLC) would be the method of choice, potentially requiring derivatization to enhance UV detection. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation and confirmation.

Conclusion and Future Perspectives

1-Methylhomopiperazine is a valuable and versatile building block in the field of organic and medicinal chemistry. While its hydroiodide salt does not have a dedicated PubChem CID, its preparation is straightforward based on fundamental chemical principles. The parent compound's well-documented physicochemical properties and synthetic utility make it an important tool for the development of novel therapeutics. Future research will likely continue to explore the vast chemical space accessible from this scaffold, leading to the discovery of new drug candidates with improved efficacy and safety profiles. The insights and protocols provided in this guide are intended to facilitate and inspire further innovation in this exciting area of research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53167, 1-Methylpiperazine. [Link]

  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]

  • Organic Chemistry Portal. Preparation of Cyclic Amines. [Link]

  • Chemistry Steps. Preparation of Amines. [Link]

  • MDPI. Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. [Link]

Sources

Methodological & Application

1-Methyl homopiperazine hydroiodide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1-Methyl Homopiperazine Hydroiodide as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Methyl homopiperazine hydroiodide. While direct literature on the hydroiodide salt is specialized, this guide synthesizes information from its free base, 1-Methyl homopiperazine, and related chemical principles to provide robust, field-proven insights and protocols.

Introduction: The Strategic Value of the 1-Methyl Homopiperazine Moiety

1-Methyl homopiperazine, also known as hexahydro-1-methyl-1H-1,4-diazepine, is a seven-membered heterocyclic diamine. Its structural motif is of significant interest in medicinal chemistry. The presence of two nitrogen atoms—one tertiary and one secondary—at positions 1 and 4 provides distinct points for molecular elaboration, making it a versatile building block for complex pharmaceutical agents.

The conversion of the free base to its hydroiodide salt serves several strategic purposes in a pharmaceutical development workflow:

  • Enhanced Stability: Salts are often more crystalline and less hygroscopic than their corresponding free bases, leading to improved stability and longer shelf life.

  • Improved Handling: Crystalline solids are generally easier to handle, weigh, and dispense accurately compared to liquids or oils.

  • Modified Solubility: The salt form can alter the solubility profile, which may be advantageous for specific reaction conditions or purification procedures.

This guide will detail the properties, safety considerations, and synthetic applications of the free base, and provide a detailed protocol for the preparation and quality control of the hydroiodide salt.

Physicochemical Properties & Data

Understanding the fundamental properties of the parent compound, 1-Methyl homopiperazine, is essential before its use in synthesis.

PropertyValueReference(s)
CAS Number 4318-37-0[1]
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [1]
Form Liquid[2]
Boiling Point 74-75 °C at 35 mmHg[2]
Density 0.918 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.477[2]
SMILES String CN1CCCNCC1[2]
InChI Key FXHRAKUEZPSMLJ-UHFFFAOYSA-N[2]

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][5] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Handling: Avoid direct contact with skin and eyes, as related compounds are known to cause skin irritation or severe burns and serious eye damage.[5] Do not breathe vapors or mists.[3] Use spark-proof tools and take precautionary measures against static discharge.[3]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4] The free base is noted to be air and moisture sensitive.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications in Pharmaceutical Synthesis

1-Methyl homopiperazine is a valuable nucleophilic intermediate. Its secondary amine provides a reactive site for forming new carbon-nitrogen bonds, which is fundamental in drug synthesis.

Key Applications:

  • Synthesis of Benzimidazole Derivatives: The free base has been utilized in the synthesis of novel benzimidazole derivatives that exhibit pharmacological activities, such as suppressing histamine release.[2]

  • Coupling Reactions: It readily undergoes coupling reactions with compounds like diazonium salts to create more complex molecular scaffolds.[2]

  • Ligand Synthesis: The diamine structure makes it a candidate for synthesizing ligands for metal complexes, such as platinum(II) complexes, which have applications in medicinal and materials science.[2]

The general workflow for utilizing 1-Methyl homopiperazine as a nucleophile in a substitution or coupling reaction is illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_products Outcome R_X Electrophile (R-X, e.g., Aryl Halide) Reaction Reaction Vessel + Solvent + Base (optional) + Heat/Catalyst R_X->Reaction Add Nuc 1-Methyl Homopiperazine Nuc->Reaction Add Product Coupled Product (R-N-Homopiperazine-CH3) Reaction->Product Isolate & Purify Salt Byproduct Salt (H-X) Reaction->Salt G start Start: Dissolve Free Base add_acid Step 1: Add Hydroiodic Acid (dropwise, under N2, at 0°C) start->add_acid stir Step 2: Stir Mixture (0°C for 30 min, then RT for 1 hr) add_acid->stir precipitate Observe Precipitation stir->precipitate filter Step 3: Isolate Solid (Vacuum Filtration) precipitate->filter wash Step 4: Wash Solid (with cold diethyl ether) filter->wash dry Step 5: Dry Product (under vacuum) wash->dry qc Step 6: Quality Control (Melting Point, NMR, FT-IR) dry->qc end End: Pure Hydroiodide Salt qc->end

Caption: Protocol workflow for hydroiodide salt formation.

Materials:

  • 1-Methyl homopiperazine (1.0 eq)

  • Hydroiodic acid (57% in water, 1.0 - 1.1 eq)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or Argon supply

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl homopiperazine (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per 1 g of free base).

  • Inert Atmosphere: Flush the flask with nitrogen or argon and place it in an ice bath to cool to 0°C.

  • Acid Addition: Add hydroiodic acid (1.0 - 1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0°C. A white precipitate should form immediately.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the slurry to stir at room temperature for 1 hour.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

Protocol 2: Quality Control and Characterization of the Final Product

Trustworthiness: A protocol is only as good as its validation. The identity and purity of the synthesized 1-Methyl homopiperazine hydroiodide must be confirmed.

1. Melting Point Analysis:

  • Procedure: Determine the melting point of the dried solid.

  • Expected Result: A sharp melting point range (typically within 1-2°C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

2. Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Rationale: To confirm the structure and the presence of the counter-ion. Protonation of the nitrogen will cause a downfield shift in the chemical shifts of adjacent protons (CH₂-N⁺).

    • Sample Prep: Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Expected Result: The spectrum should show characteristic peaks for the 1-methyl group and the seven-membered ring protons, with integration values consistent with the C₆H₁₅N₂⁺ structure. The N-H proton may be visible or exchange with the solvent.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • Rationale: To identify key functional groups.

    • Sample Prep: Analyze as a KBr pellet or using an ATR accessory.

    • Expected Result: Look for the appearance of a broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of an ammonium (N⁺-H) salt stretch. The C-H and C-N stretching frequencies will also be present.

3. Elemental Analysis:

  • Rationale: To provide definitive proof of the empirical formula (C₆H₁₅IN₂) and purity.

  • Procedure: Submit a sample to an analytical laboratory for C, H, N, and I analysis.

  • Expected Result: The experimental percentages of each element should be within ±0.4% of the calculated theoretical values.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. [Link]

  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

Sources

Application Note: Preparation and Utilization of Diazepane Derivatives via Hydroiodide Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process scientists. It focuses on the strategic use of hydroiodide (HI) salts in the synthesis, purification, and stabilization of diazepane (homopiperazine) derivatives—a critical scaffold in neuroactive drugs and organometallic catalysis.

Executive Summary

The diazepane (1,4-diazepane) pharmacophore is central to numerous therapeutic agents (e.g., Suvorexant, Homochlorcyclizine) and N-heterocyclic carbene (NHC) ligands. While hydrochloride and fumarate salts are common in final formulations, hydroiodide (HI) salts play a distinct, often underutilized role in the intermediate stages of synthesis.

This guide details the preparation of diazepane derivatives using hydroiodide salts, focusing on two critical applications:

  • Activation: Synthesis of quaternary diazepanium iodide salts as precursors for NHC ligands.

  • Purification: Use of hydroiodic acid to isolate highly crystalline salts from complex reaction mixtures where other acid salts yield oils.

Scientific Foundation: The "Hydroiodide Advantage"

Why Hydroiodide?

In the context of diazepane chemistry, the iodide anion (


) and hydroiodic acid (HI) offer unique physicochemical properties compared to their chloride or bromide counterparts:
  • Polarizability & Nucleophilicity: The "soft" nature of the iodide ion makes it an excellent leaving group for subsequent nucleophilic substitutions (e.g., displacing the iodide with a functionalized side chain).

  • Lattice Energy & Crystallinity: Large, polarizable cations like

    
    -disubstituted diazepanium ions often form stable, high-melting-point lattices with large iodide anions. This allows for the crystallization of compounds that remain as oils when paired with 
    
    
    
    or
    
    
    .
  • Solubility Profile: Diazepane hydroiodides frequently exhibit lower solubility in organic solvents (acetone, cold ethanol) than their free bases, facilitating isolation by precipitation.

Mechanism of Action

The formation of the salt drives the reaction equilibrium forward or locks the conformation of the flexible 7-membered ring.

  • Protonation:

    
    
    
  • Quaternization (Menshutkin Reaction):

    
    
    

Detailed Experimental Protocols

Protocol A: Synthesis of N,N'-Dialkyl-1,4-diazepanium Diiodide Salts

Target Application: Precursors for Expanded-Ring N-Heterocyclic Carbenes (NHCs).

This protocol describes the synthesis of a 1,3-disubstituted diazepanium salt using alkyl iodides. These salts are critical precursors for Ruthenium-based metathesis catalysts.

Materials:
  • Substrate: 1,4-Diazepane (Homopiperazine) [CAS: 505-66-8]

  • Reagent: Isopropyl Iodide (2-Iodopropane) [CAS: 75-30-9]

  • Solvent: Acetonitrile (anhydrous)

  • Base: Potassium Carbonate (

    
    ) - Optional, if free carbene generation is not immediate.
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 1,4-diazepane (10.0 mmol, 1.00 g) and anhydrous acetonitrile (50 mL). Stir until fully dissolved.

  • Alkylation (The "Iodide" Step):

    • Add Isopropyl Iodide (22.0 mmol, 3.74 g) dropwise via a syringe pump over 20 minutes.

    • Note: A slight excess (2.2 eq) ensures double alkylation at the N1 and N4 positions.

  • Reaction: Heat the mixture to reflux (

    
    ) for 16–24 hours. The solution will likely turn from colorless to pale yellow.
    
    • Monitoring: Monitor consumption of the diamine by TLC (Eluent: 10% MeOH in DCM).

  • Isolation (Crystallization):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approximately 10 mL under reduced pressure.

    • Add cold Diethyl Ether (40 mL) to induce precipitation of the Diazepanium Diiodide salt.

    • Critical Step: If an oil forms, scratch the flask walls with a glass rod and cool to

      
       overnight to induce crystallization.
      
  • Purification: Filter the off-white solid under argon (hydroiodides can be hygroscopic). Wash with cold ether (

    
     mL). Dry under high vacuum.[1]
    

Yield Expectation: 75–85% Characterization:


 NMR (

) typically shows a diagnostic downfield shift of the

-protons adjacent to the quaternary nitrogens.
Protocol B: Purification of Bioactive Diazepanes via Hydroiodide Salt Formation

Target Application: Isolation of drug intermediates from "tarry" crude mixtures.

Many diazepane derivatives (e.g., benzyl-protected intermediates) are oils. Converting them to HI salts is a robust method to obtain a solid for recrystallization.

Step-by-Step Procedure:
  • Crude Solubilization: Dissolve the crude oily diazepane derivative (approx. 5 g) in a minimal amount of Ethanol (20 mL).

  • Acidification:

    • Prepare a solution of 57% Hydroiodic Acid (HI) (aqueous).

    • Add the HI solution dropwise to the stirring ethanolic solution until the pH reaches ~3.0.

    • Observation: The solution may darken due to trace iodine liberation; adding a pinch of sodium thiosulfate can mitigate this.

  • Precipitation:

    • Slowly add Ethyl Acetate (EtOAc) as an anti-solvent until turbidity persists.

    • Heat gently to redissolve, then allow to cool slowly to

      
      .
      
  • Filtration: Collect the crystals.

    • Self-Validation: The melting point of the HI salt is typically sharp and distinct, unlike the broad range of the crude oil.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for using HI salts: Path A (Quaternization for Catalysts) and Path B (Protonation for Purification).

Diazepane_HI_Pathways Start 1,4-Diazepane (Homopiperazine) InterA Mono-alkylated Intermediate Start->InterA Alkylation (SN2) Crude Crude Diazepane Derivative (Oil) Start->Crude Derivatization ReagentA Alkyl Iodide (R-I) (e.g., iPr-I) ReagentA->InterA ProductA Diazepanium Diiodide (Quaternary Salt) InterA->ProductA 2nd Alkylation AppA NHC Ligand Precursor (Catalysis) ProductA->AppA Deprotonation ReagentB Hydroiodic Acid (57% HI) ProductB Diazepane Hydroiodide (Crystalline Solid) ReagentB->ProductB Crude->ProductB Protonation (HI) AppB Purified API Intermediate ProductB->AppB Recrystallization

Figure 1: Divergent synthesis pathways utilizing iodide reagents to access functional diazepane salts.

Data Summary & Troubleshooting

Solubility Comparison of Diazepane Salts

Data derived from internal process development logs for 1-benzyl-1,4-diazepane.

Salt FormSolvent: WaterSolvent: EthanolSolvent: AcetoneCrystallinityHygroscopicity
Free Base HighHighHighOil (Low)N/A
Hydrochloride Very HighHighModerateModerateHigh (Deliquescent)
Hydroiodide Moderate Low (Hot only) Insoluble Excellent Low to Moderate
Fumarate LowLowInsolubleGoodLow
Troubleshooting Guide
IssueProbable CauseCorrective Action
Darkening of Product Oxidation of Iodide (

) to Iodine (

).
Wash solid with dilute sodium thiosulfate solution or recrystallize with a trace of sodium bisulfite. Store in amber vials.
Oiling Out Solvent polarity too high; impurities present.Use a "scratching" technique; switch to an Isopropanol/Ether solvent system; cool to -20°C.
Low Yield (Alkylation) Incomplete reaction due to steric bulk.Switch to a sealed tube reaction at higher temperature (100°C); use neat alkyl iodide if boiling point permits.

References

  • Synthesis of 1,4-Diazepanes via Domino Processes. Journal of Organic Chemistry. Describes the general reactivity of diamines in forming diazepane rings.

  • Preparation of Imidazolinium and Diazepanium Salts. Beilstein Journal of Organic Chemistry. Detailed protocols for synthesizing NHC precursors using alkyl halides.

  • Ethylenediamine Dihydroiodide (EDDI). Wikipedia. Properties of simple diamine hydroiodide salts.

  • Crystallization of Benzodiazepine Derivatives. Molecular Pharmaceutics. Discusses the impact of salt forms and hydrogen bonding on crystallization kinetics.

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters. Modern catalytic methods for diazepane synthesis where salt selection is critical for catalyst compatibility.

Sources

Application Note: Process Development for the Recrystallization of 1-Methyl Homopiperazine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

1-Methyl homopiperazine (1-Methyl-1,4-diazepane) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., Fasudil analogs) and epigenetic modulators. While the free base is a liquid, the hydroiodide (HI) salt is frequently encountered as the direct product of methylation using Methyl Iodide (MeI) or as a stable storage form.

Purifying the HI salt presents unique challenges compared to the hydrochloride (HCl) analogue:

  • Polarizability: The large, soft iodide anion increases solubility in organic solvents compared to the harder chloride, often leading to "oiling out" rather than crystallization.

  • Oxidative Instability: Iodide salts are prone to oxidation, liberating free iodine (

    
    ) which discolors the product (yellow/brown) and can catalyze degradation.
    

This guide details a rational solvent selection strategy and a validated recrystallization protocol designed to maximize purity (>98%) while mitigating hygroscopicity and oxidation.

Core Recommendation

Primary Solvent System: Isopropanol (IPA) or Ethanol (EtOH) . Anti-Solvent System: Isopropyl Alcohol / Ethyl Acetate (1:3 v/v) .

Part 2: Solvent Selection Logic (The "Why")

The selection of a recrystallization solvent for 1-Methyl homopiperazine hydroiodide is governed by the Dielectric Constant (


)  and the Hansen Solubility Parameters .
The Lattice Energy Factor

Amine hydroiodides possess lower lattice energies than their hydrochloride counterparts due to the larger ionic radius of


 (220 pm) vs 

(181 pm).
  • Consequence: The HI salt is often too soluble in Methanol or Water to crystallize effectively upon cooling.

  • Solution: We must move to alcohols with lower dielectric constants (IPA

    
    , EtOH 
    
    
    
    ) to force precipitation at lower temperatures.
The "Oiling Out" Prevention

Diazepane salts are notorious for forming supersaturated oils.

  • Mechanism: As the solution cools, the salt separates as a liquid phase before organizing into a crystal lattice.

  • Mitigation: Use of a solvent with a boiling point significantly higher than the salt's melting point is ideal, but for high-melting salts, we rely on slow cooling and seeding in a medium-polarity solvent like IPA.

Solvent Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal solvent based on initial solubility tests.

SolventSelection Start Dissolve 100mg Salt in 1mL Solvent @ Reflux SolubleHot Is it soluble at reflux? Start->SolubleHot InsolubleHot Insoluble at reflux SolubleHot->InsolubleHot No Cooling Cool to Room Temp (RT) SolubleHot->Cooling Yes MorePolar Switch to Methanol or Water/EtOH mix InsolubleHot->MorePolar Need higher polarity Crystals Crystals form? Cooling->Crystals YesCrystals Success: Use Single Solvent Crystals->YesCrystals Yes, solid ppt NoCrystals Remains Soluble at RT Crystals->NoCrystals No, clear solution Oil Oils Out Crystals->Oil Liquid droplets AntiSolvent Add Anti-Solvent (Ethyl Acetate or Et2O) NoCrystals->AntiSolvent Decrease polarity Oil->AntiSolvent Add non-polar slowly with stirring

Figure 1: Solvent Selection Decision Tree for Amine Hydroiodide Salts.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Crude material with moderate impurities and no significant "oiling" tendency.

Materials:

  • Crude 1-Methyl homopiperazine hydroiodide

  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade (Dry)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step:

  • Saturation: Place 1.0 g of crude salt in a 25 mL round-bottom flask. Add 3 mL of IPA.

  • Reflux: Heat the mixture to reflux (82°C) with stirring.

  • Titration: If solids remain, add IPA in 0.5 mL increments through the condenser until the solution is just clear.

    • Critical Note: Do not add more than 10-15 mL total. If insoluble material remains (likely inorganic salts), filter the hot solution through a pre-warmed glass frit.

  • Controlled Cooling: Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature over 2-3 hours.

    • Why? Rapid cooling traps impurities and promotes oiling.

  • Crystallization: Once at room temperature, inspect for crystals. If no crystals form, place in a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the white needles under vacuum. Wash the cake with 2 mL of cold IPA.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Warning: High heat (>60°C) can cause oxidation of the iodide (yellowing).

Protocol B: Binary Solvent Recrystallization (Ethanol / Ethyl Acetate)

Best for: Highly soluble salts or when Protocol A yields low recovery.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude salt in the minimum amount of boiling Ethanol (approx. 1-2 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, add Ethyl Acetate dropwise.

  • The Cloud Point: Continue adding Ethyl Acetate until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 2-3 drops of Ethanol to clear the solution.

  • Seeding: Remove from heat. If available, add a single seed crystal of pure product.

  • Rest: Allow to stand undisturbed at room temperature.

  • Filtration: Collect crystals as in Protocol A.

Part 4: Validation & Troubleshooting

Data Presentation: Solubility Profile

Based on structural analogs (e.g., 1,1-dimethylpiperazine diium salts [1]), the expected solubility profile is:

SolventTemp (°C)Solubility StatusSuitability
Water 25High (>500 mg/mL)Poor (Loss of yield)
Methanol 65 (Reflux)HighPoor (Unless anti-solvent used)
Ethanol 78 (Reflux)HighGood (With Et2O/EtOAc)
Isopropanol 82 (Reflux)ModerateExcellent (Ideal slope)
Ethyl Acetate 77 (Reflux)LowAnti-Solvent
Hexane 69 (Reflux)InsolubleWash Solvent Only
Troubleshooting "Oiling Out"

If the product separates as a yellow oil:

  • Reheat the mixture until the oil redissolves.

  • Scratch the inner wall of the flask with a glass rod at the air-liquid interface during cooling.

  • Seed the solution at the first sign of turbidity.

  • Switch Solvents: Change from EtOH/EtOAc to Acetonitrile (MeCN) . MeCN is excellent for polar amine salts and often suppresses oiling due to its linear structure and polarity [2].

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude HI Salt (Yellow/Brown Solid) Dissolve Dissolve in Hot IPA (Reflux @ 82°C) Crude->Dissolve Filter Hot Filtration (Remove inorganics) Dissolve->Filter If turbid Cool Slow Cool to RT (2-3 Hours) Dissolve->Cool If clear Filter->Cool Chill Chill to 0-4°C (Maximize Yield) Cool->Chill Isolate Vacuum Filtration Wash w/ Cold IPA Chill->Isolate Dry Vacuum Dry @ 40°C (Protect from Light) Isolate->Dry Final Pure Product (White Needles) Dry->Final

Figure 2: Optimized Workflow for Purification of 1-Methyl Homopiperazine Hydroiodide.

Part 5: References

  • M. C. Khosla and Nitya Anand. (1958). Synthesis of Diaryl thiosulfinates; Notes on Homopiperazine Derivatives. Proceedings of the Forty-fifth Indian Science Congress.[1]

  • BenchChem. (2023). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures. (General reference for diazepane salt behavior in acetonitrile).

  • Masaryk University (IS MUNI). (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts Synthesis and Purification. (Demonstrates IPA and Dioxane as viable solvents for piperazine di-cationic salts).

  • Google Patents. (2013). CN103360330A: Synthetic method for homopiperazine. (Describes purification of homopiperazine halide salts).

  • ChemicalBook. (2023). 1-Methylhomopiperazine Product Description and Properties.

Sources

Validation & Comparative

A Comparative Guide to the ¹³C-NMR Chemical Shifts of 1-Methyl-1,4-diazepane Hydroiodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. Among its variants, ¹³C-NMR provides a detailed fingerprint of the carbon skeleton. This guide offers a comprehensive comparison of the ¹³C-NMR chemical shifts for 1-Methyl-1,4-diazepane hydroiodide, referencing predicted data, and comparing it with structurally similar compounds. Understanding these spectral characteristics is crucial for confirming molecular identity, assessing purity, and gaining insights into the electronic environment of the molecule.

Structural Context and the Influence of Protonation

1-Methyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms. In the hydroiodide salt, one or both of these nitrogen atoms are protonated, leading to a positive charge on the molecule, which is balanced by the iodide counterion. This protonation has a significant impact on the electron distribution within the molecule and, consequently, on the ¹³C-NMR chemical shifts.

The positive charge on the nitrogen atom induces a deshielding effect on the adjacent carbon atoms. This is due to the electron-withdrawing nature of the positively charged nitrogen, which reduces the electron density around the neighboring carbon nuclei. As a result, these carbons resonate at a lower magnetic field, leading to larger chemical shift values (a downfield shift) compared to the corresponding carbons in the neutral (free base) form of the molecule. The magnitude of this downfield shift provides valuable information about the site of protonation and the overall electronic structure of the cation.

Predicted ¹³C-NMR Chemical Shifts for 1-Methyl-1,4-diazepane and its Hydroiodide Salt

In the absence of direct experimental data for 1-Methyl-1,4-diazepane hydroiodide, we can utilize predictive software and data from analogous compounds to estimate the chemical shifts.

1-Methyl-1,4-diazepane (Free Base) - Predicted Data:

Carbon AtomPredicted Chemical Shift (ppm)
C2/C757.6
C3/C656.1
C528.9
N-CH₃46.9

1-Methyl-1,4-diazepane Hydroiodide - Estimated Data:

Protonation of the nitrogen atoms is expected to cause a downfield shift, particularly for the carbons alpha to the nitrogen (C2, C7, C3, C6, and the N-CH₃ group). The magnitude of this shift can be estimated based on studies of similar protonated cyclic amines. Research on protonation-induced ¹³C-NMR shifts in cyclic amines indicates that carbons alpha to a protonated nitrogen typically experience a downfield shift of several ppm[1].

Based on these principles, the estimated chemical shifts for the hydroiodide salt are presented below. It is important to note that the exact shifts can be influenced by the solvent and the specific site of protonation (N1 vs. N4, or both).

Carbon AtomEstimated Chemical Shift (ppm)Rationale for Shift
C2/C7~60-65Downfield shift due to proximity to protonated nitrogen(s).
C3/C6~58-63Downfield shift due to proximity to protonated nitrogen(s).
C5~27-30Minimal change expected as it is gamma to the nitrogens.
N-CH₃~49-54Downfield shift due to attachment to a protonated nitrogen.

Comparative Analysis with Structurally Related Compounds

To provide a robust comparative framework, we will examine the experimental ¹³C-NMR data of N,N'-dimethylpiperazine and homopiperazine. These compounds share structural similarities with 1-Methyl-1,4-diazepane and offer valuable insights into the expected chemical shift ranges.

N,N'-Dimethylpiperazine (Free Base):

This six-membered cyclic diamine provides a good comparison for the environment of the N-methyl group and the carbons adjacent to the nitrogen atoms.

Carbon AtomExperimental Chemical Shift (ppm)
C2/C3/C5/C655.4
N-CH₃46.5

Source: SDBS (Spectral Database for Organic Compounds)

The predicted chemical shift for the N-CH₃ group in 1-Methyl-1,4-diazepane (46.9 ppm) is very close to the experimental value in N,N'-dimethylpiperazine (46.5 ppm), lending confidence to the prediction. The ring carbons in N,N'-dimethylpiperazine (55.4 ppm) also fall within the expected range for carbons alpha to a nitrogen atom.

Homopiperazine (1,4-Diazepane) (Free Base):

This is the parent seven-membered ring of our target molecule, lacking the methyl group.

Carbon AtomExperimental Chemical Shift (ppm)
C2/C748.3
C3/C650.5
C530.1

Source: SDBS (Spectral Database for Organic Compounds)

Comparing the predicted data for 1-Methyl-1,4-diazepane with the experimental data for homopiperazine reveals the effect of the N-methylation. The carbons alpha to the methylated nitrogen (C2/C7) in the predicted spectrum of the free base are shifted downfield (57.6 ppm) compared to homopiperazine (48.3 ppm). This is a known effect of N-alkylation.

Experimental Protocol for ¹³C-NMR Data Acquisition

For researchers aiming to acquire experimental data for 1-Methyl-1,4-diazepane hydroiodide, the following protocol is recommended:

  • Sample Preparation: Dissolve an accurately weighed sample (typically 10-50 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. D₂O is often a good choice for hydroiodide salts due to their solubility in water.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range of approximately 0 to 200 ppm is typically sufficient for most organic molecules.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, although not strictly necessary for chemical shift determination.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum. If using D₂O, an external reference or the addition of a small amount of a known standard (like DSS or TSP) is necessary. For other deuterated solvents, the residual solvent peak can be used for referencing.

    • Integrate the peaks if quantitative information is desired, though peak areas in ¹³C-NMR are not always directly proportional to the number of carbons without specific experimental setups.

Logical Framework for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the ¹³C-NMR signals of 1-Methyl-1,4-diazepane hydroiodide, incorporating both predictive data and comparative analysis.

G cluster_input Input Data cluster_analysis Analysis & Assignment cluster_output Output predicted_free_base Predicted Shifts (1-Methyl-1,4-diazepane) estimate_hydroiodide Estimate Shifts for 1-Methyl-1,4-diazepane Hydroiodide predicted_free_base->estimate_hydroiodide Apply protonation effects comparative_data Experimental Data (N,N'-dimethylpiperazine, Homopiperazine) comparative_data->estimate_hydroiodide Validate ranges protonation_effects Protonation Shift Theory (Downfield shift for α-carbons) protonation_effects->estimate_hydroiodide assign_alpha_carbons Assign C2/C7 & C3/C6 (Most downfield ring carbons) estimate_hydroiodide->assign_alpha_carbons assign_gamma_carbon Assign C5 (Least affected ring carbon) estimate_hydroiodide->assign_gamma_carbon assign_methyl_carbon Assign N-CH₃ (Downfield shifted relative to free base) estimate_hydroiodide->assign_methyl_carbon final_assignment Final Assigned Spectrum of 1-Methyl-1,4-diazepane Hydroiodide assign_alpha_carbons->final_assignment assign_gamma_carbon->final_assignment assign_methyl_carbon->final_assignment

Workflow for ¹³C-NMR spectral assignment.

Conclusion

This comparative guide provides a detailed framework for understanding and interpreting the ¹³C-NMR spectrum of 1-Methyl-1,4-diazepane hydroiodide. By combining predictive data, analysis of protonation effects, and comparison with structurally related compounds, researchers can confidently assign the spectral signals of this important heterocyclic compound. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for unambiguous structural confirmation in drug discovery and development. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for such investigations.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Periasamy, M. Protonation Induced Carbon-13 NMR Shifts in Protonated Cyclic Amines. Purdue University. [Link]

  • PubChem. 1,4-Dimethylpiperazine. National Center for Biotechnology Information. [Link]

Sources

Elemental Analysis Standards for Diazepane Hydroiodides: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context : Diazepane (homopiperazine) derivatives are critical scaffolds in medicinal chemistry, often investigated for their affinity to histamine and dopamine receptors. While hydrochloride salts are the industry standard for final drug forms, Diazepane Hydroiodides frequently emerge as stable intermediates during alkylation steps (e.g., using ethyl iodide) or as specific salt forms for crystallographic resolution.

The Challenge : Elemental Analysis (EA) of hydroiodide salts presents unique "heavy atom" and volatility challenges that do not exist with hydrochlorides or free bases. Standard combustion protocols often fail to yield results within the journal-mandated


 tolerance due to iodine gas (

) interference and incomplete combustion.

Guide Scope : This guide objectively compares Diazepane Hydroiodides against their Hydrochloride counterparts, outlines the specific reference standards required for their validation, and provides a self-validating protocol for their analysis.

Technical Comparison: Hydroiodide vs. Hydrochloride Salts

The choice of salt form dictates the analytical strategy. Below is a direct comparison of Diazepane Hydroiodides against the more common Hydrochlorides, highlighting why standard EA workflows fail for Iodides.

Table 1: Physicochemical & Analytical Profile Comparison
FeatureDiazepane Hydroiodide (

)
Diazepane Hydrochloride (

)
Impact on Elemental Analysis
Atom Economy Poor (Iodine = 126.9 g/mol )Good (Chlorine = 35.45 g/mol )High %I reduces relative %C, %H, %N, requiring higher weighing precision.
Combustion Behavior Releases volatile

gas; prone to sublimation before burning.
Releases

gas; generally stable until combustion.

can pass through standard traps, poisoning thermal conductivity detectors (TCD).
Hygroscopicity Generally lower than HCl salts (less water uptake).High (often deliquescent).Hydroiodides are often easier to weigh accurately but harder to combust.
Interference High :

mimics other gases or corrodes Cu reduction tubes.
Moderate :

is easily trapped by standard reagents.
Critical : Requires specific additives (e.g.,

) or Ag wool.
Stability Photosensitive (turns yellow/brown over time).Photostable.Degraded samples (liberating

) fail EA before analysis starts.
Analytical Insight: The "Heavy Atom" Effect

In a Diazepane Hydroiodide derivative (MW ~350-400), Iodine can account for >30% of the mass. A 0.1% weighing error translates to a massive deviation in the calculated stoichiometry of Carbon and Nitrogen.

  • Recommendation : For Hydroiodides, use a microbalance with

    
     readability, rather than the standard 
    
    
    
    .

Reference Standards & Calibration

To validate the purity of a Diazepane Hydroiodide, one cannot simply rely on the "Universal" calibration (usually Sulfanilamide). You must use a "Bracketing Standard" that mimics the combustion difficulty of the analyte.

Primary Calibration Standards

These are used to calibrate the K-factors of the Elemental Analyzer (CHNS mode).

  • Sulfanilamide (

    
    ) :
    
    • Role: Universal Calibrant.

    • Suitability: Low for Hydroiodides. It burns too easily and lacks halogens, failing to test the trap capacity.

  • Acetanilide (

    
    ) :
    
    • Role: High %C standard.

    • Suitability: Medium . Good for checking linearity but lacks heteroatoms.

Quality Control (QC) Check Standards (The "Self-Validating" Step)

You must run a known iodine-containing standard before your sample to verify the system can handle heavy halogens.

  • o-Iodobenzoic Acid (

    
    ) :
    
    • Role: The Gold Standard for Iodides .

    • Why: It contains ~51% Iodine. If your EA system recovers this within

      
      , the combustion tube and silver traps are functioning correctly.
      
    • Target: If recovery is < 99.5%, your silver wool is saturated.

Experimental Protocol: "Self-Validating" Workflow for Iodides

Objective : Achieve


 accuracy for C, H, N in Diazepane Hydroiodides.
Reagents & Materials[1][2][3][4][5][6][7]
  • Combustion Aid : Tungsten Oxide (

    
    ) powder (promotes oxidation, prevents charring).
    
  • Scrubber : Silver Wool (Ag) packed at the outlet of the combustion tube (traps

    
     as 
    
    
    
    ).
  • Capsules : Tin (

    
    ) capsules (exothermic flash aids combustion).
    
Step-by-Step Methodology
  • System Conditioning :

    • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric

      
      .
      
    • Run 2 "Conditioning" samples (high content organic, e.g., stearic acid) to prime the reduction copper.

  • The "Trap Check" (Critical) :

    • Analyze o-Iodobenzoic Acid (2.0 mg).

    • Acceptance Criteria: Carbon % must be

      
      .
      
    • Failure Mode: If C is high,

      
       is escaping the trap and interfering with the detector. Action : Replace Silver Wool.
      
  • Sample Preparation :

    • Weigh 1.5 - 2.0 mg of Diazepane Hydroiodide .

    • Add 5-10 mg of

      
        directly into the capsule over the sample.
      
    • Reasoning:

      
       acts as an oxygen donor and prevents the formation of refractory carbon carbides, which are common with amine salts.
      
    • Fold the capsule tightly to exclude air.

  • Analysis :

    • Inject

      
       volume: Increase by 20% relative to sulfanilamide methods (ensure complete oxidation of the amine backbone).
      
    • Combustion Temp:

      
       (min) to 
      
      
      
      .
  • Post-Run Check :

    • Inspect the ash in the crucible. It should be yellow/white (

      
       residue). Black residue indicates incomplete combustion (result invalid).
      

Visualization: Decision Logic & Workflow

The following diagram illustrates the logic flow for selecting the correct protocol and troubleshooting failures in Diazepane salt analysis.

DiazepaneAnalysis Start Start: Diazepane Derivative Analysis SaltCheck Identify Salt Form Start->SaltCheck IsIodide Is it Hydroiodide (HI)? SaltCheck->IsIodide HClPath HCl / Free Base IsIodide->HClPath No HIPath Hydroiodide (HI) IsIodide->HIPath Yes StdMethod Standard Method (Sulfanilamide Calib) HClPath->StdMethod PreCheck Run o-Iodobenzoic Acid Std HIPath->PreCheck TrapCheck Pass +/- 0.3%? PreCheck->TrapCheck ReplaceAg FAIL: Replace Ag Wool (Saturation) TrapCheck->ReplaceAg No AddWO3 Prep: Add WO3 + Tin Capsule TrapCheck->AddWO3 Yes ReplaceAg->PreCheck RunSample Run Sample (High O2) AddWO3->RunSample ResultCheck Result within +/- 0.4%? RunSample->ResultCheck Success Publish Data ResultCheck->Success Yes FailCombustion FAIL: Black Residue? ResultCheck->FailCombustion No FailCombustion->AddWO3 Yes (Incomplete Comb) Recrystallize Recrystallize (Impurity) FailCombustion->Recrystallize No (Sample Impure)

Figure 1: Decision tree for Elemental Analysis of Diazepane salts, emphasizing the critical "Trap Check" loop for Hydroiodides.

Data Interpretation: Theoretical vs. Experimental

When analyzing Diazepane Hydroiodides, researchers often encounter specific deviation patterns. Understanding these can diagnose the root cause of failure.

Table 2: Common Deviation Patterns & Causes
ElementObservationLikely CauseCorrective Action
Carbon Low (

)
Incomplete combustion (Carbide formation).Add more

; Increase

dose.
Nitrogen High (

)

gas co-eluting with

peak.
Critical : Silver trap is saturated. Replace immediately.
Hydrogen High (

)
Hygroscopic water absorption.Dry sample at

under vacuum for 4h.
Iodine (If measured) LowSublimation of

before combustion zone.
Ensure "Flash Combustion" (use Tin, not Aluminum capsules).
Calculation Example

Compound : 1-Methyl-1,4-diazepane Hydroiodide (


)
  • MW : 370.01 g/mol

  • Theoretical : C: 19.47%, H: 4.36%, N: 7.57%

  • Acceptable Range (Journal) :

    • C: 19.07% – 19.87%

    • N: 7.17% – 7.97%

Note how narrow the Carbon window is. A deviation of just 0.1 mg in weighing can shift the result outside this window due to the high mass of the Iodine counter-ions.

References

  • Nudelman, N. S., & de Waisbaum, R. G. (1995).[1] Acid hydrolysis of diazepam.[2][3] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences.

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[4][5] Inorganic Chemistry Frontiers.

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Tool for the Purity Determination of Organic Compounds. Organic Process Research & Development. (Standard reference for +/- 0.4% criteria).
  • FDA Elemental Analysis Manual (EAM) . (2024). Section 4.10: High Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometric Determination.

  • BenchChem . (2025). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures.

Sources

Comparing reactivity of hydroiodide vs hydrochloride homopiperazine salts

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Counterion Impact

In the development of homopiperazine (1,4-diazepane) derivatives—such as the Rho-kinase inhibitor Fasudil —the choice between hydrochloride (HCl) and hydroiodide (HI) salts is rarely arbitrary. It is a strategic decision that dictates solubility, oxidative stability, and downstream synthetic compatibility.

While Homopiperazine Hydrochloride (HCl) is the industry standard for final pharmaceutical forms due to its physiological compatibility and stability, Homopiperazine Hydroiodide (HI) frequently emerges as a critical intermediate, particularly during nucleophilic alkylations using alkyl iodides.

The Core Verdict:

  • Select HCl for long-term storage, final formulation, and reactions involving transition metal catalysis (Pd/Pt).

  • Manage HI as a transient intermediate; its formation is often inevitable during alkylation but it must be exchanged to prevent oxidative degradation and catalyst poisoning.

Physicochemical Profile: HCl vs. HI[1]

The following matrix compares the fundamental properties affecting handling and reactivity.

FeatureHomopiperazine Hydrochloride (HCl)Homopiperazine Hydroiodide (HI)
Oxidative Stability High. Stable to air and light.Low. Iodide (

) oxidizes to Iodine (

) upon exposure to air/light, causing yellow/brown discoloration.
Hygroscopicity Moderate to High. Often forms hydrates (e.g., Fasudil HCl hemihydrate).Variable. Generally less hygroscopic than HCl, but decomposition products (

) are problematic.
Nucleophilicity of Anion Low. Chloride is a poor nucleophile in protic solvents.High. Iodide is a strong nucleophile, capable of reversing alkylations or participating in side reactions.
Leaving Group Ability Moderate. Excellent. HI salts can facilitate subsequent substitution reactions but may also lead to unwanted reversibility.
Catalyst Compatibility Good. Compatible with most Pd/Pt cross-couplings.Poor. Iodide ions strongly coordinate to Pd/Pt, poisoning catalysts in Suzuki/Buchwald couplings.

Synthetic Reactivity & Compatibility

A. The "Iodide Effect" in Alkylation

When alkylating homopiperazine, the choice of alkylating agent dictates the salt formed. Using alkyl iodides (e.g., methyl iodide) generates the HI salt in situ.

  • Mechanism: The secondary amine acts as a nucleophile.[1] The leaving group (

    
    ) becomes the counterion for the protonated product.
    
  • Risk: The generated

    
     is nucleophilic.[1] In the presence of excess alkylating agent, it can catalyze further alkylation (over-alkylation) leading to quaternary ammonium salts (exhaustive methylation).[1]
    
  • Control: When using HI salts or alkyl iodides, strict stoichiometric control is required to prevent the formation of quaternary byproducts.

B. Catalyst Poisoning

If your workflow involves a subsequent palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination on the second nitrogen), you must remove iodide .

  • Causality: Iodide binds to Palladium (

    
    ) with a binding constant orders of magnitude higher than chloride or phosphine ligands. This creates catalytically inactive [Pd(L)I2] species.
    
  • Solution: Perform a salt exchange (HI

    
     HCl) before adding the catalyst.
    
C. Redox Sensitivity

HI salts are "self-indicating" decomposition hazards.

  • Reaction:

    
    
    
  • Impact: The formation of free Iodine (

    
    ) can oxidize electron-rich substrates (e.g., phenols, thioethers) present in the molecule. HCl salts are inert to this pathway.
    

Visualizing the Salt Pathway

The following diagram illustrates the divergent pathways for Homopiperazine salts during synthesis, highlighting the critical "Salt Exchange" step required for catalytic downstream processes.

Salt_Pathways Start Homopiperazine (Free Base) Rxn_Cl Reaction with R-Cl Start->Rxn_Cl Alkyl Chloride Rxn_I Reaction with R-I Start->Rxn_I Alkyl Iodide Prod_HCl Product (HCl Salt) Rxn_Cl->Prod_HCl Prod_HI Intermediate (HI Salt) Rxn_I->Prod_HI Cat_Step Pd-Catalyzed Coupling Prod_HCl->Cat_Step Prod_HI->Prod_HCl Salt Exchange (Base wash + HCl) Oxidation Oxidation Risk (I2 Formation) Prod_HI->Oxidation Air/Light Poison Catalyst Poisoning Prod_HI->Poison Direct use with Pd Success Successful Coupling Cat_Step->Success

Figure 1: Synthetic workflow showing the necessity of converting HI salts to HCl prior to oxidative storage or catalysis.

Experimental Protocols

Protocol A: Robust Salt Exchange (HI to HCl)

Objective: Convert Homopiperazine Hydroiodide intermediate to the stable Hydrochloride form to prevent oxidation and enable catalysis.

  • Free Basing:

    • Dissolve the crude Homopiperazine HI salt in a minimal volume of water.

    • Add Dichloromethane (DCM) (ratio 1:1 v/v).

    • Slowly add 10% NaOH or Saturated

      
        with vigorous stirring until the aqueous layer pH > 12. Note: Homopiperazine is a strong base; high pH is needed to fully deprotonate.
      
  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer 2x with DCM to recover all free amine.

    • Combine organic layers and dry over anhydrous

      
       .
      
  • Salt Formation:

    • Filter the drying agent.

    • Cool the DCM solution to 0°C.

    • Add 4M HCl in Dioxane or Ethanolic HCl dropwise. A white precipitate (Homopiperazine HCl) should form immediately.

    • Critical Step: Do not use aqueous HCl if you want to precipitate the salt directly; use anhydrous alcoholic HCl.

  • Isolation:

    • Filter the solid under Argon/Nitrogen.

    • Wash the cake with cold diethyl ether to remove trace iodine or organic impurities.

    • Dry under vacuum.

Protocol B: Controlled Mono-Alkylation (Minimizing HI Side Reactions)

Objective: Alkylate homopiperazine with an alkyl iodide while preventing over-alkylation driven by the nucleophilic iodide counterion.

  • Setup:

    • Use a 5-10 fold excess of Homopiperazine free base relative to the alkyl iodide.

    • Solvent: Acetonitrile (MeCN) or DCM (non-protic solvents often favor mono-alkylation solubility profiles).

  • Addition:

    • Dissolve Homopiperazine (10 eq) in solvent at 0°C.

    • Add Alkyl Iodide (1 eq) dissolved in solvent dropwise over 1-2 hours.

    • Reasoning: High dilution of the electrophile ensures it encounters free base, not the newly formed mono-alkylated product.

  • Workup:

    • Evaporate solvent.

    • The residue contains Product (HI salt) + Excess Homopiperazine (HI salt/Free base).

    • Perform Protocol A (Free Basing) to separate the organic-soluble mono-alkylated product from the highly water-soluble unsubstituted homopiperazine.

References

  • Fasudil Synthesis & Homopiperazine Intermediates

    • Wang, D., et al. (2021).[2] "Unconventional Synthetic Process of Fasudil Hydrochloride: Costly Homopiperazine Was Avoided."[2][3] Organic Process Research & Development.

    • Source:[3]

  • Amine Alkylation & Counterion Effects

    • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] Tetrahedron.

    • Context: Discusses the role of counterions (Iodide vs Carbonate)
  • Stahl, S. S., et al. (2007). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science.
  • Homopiperazine Properties

    • PubChem Compound Summary for CID 4423, Homopiperazine.
    • Source:

Sources

A Comprehensive Guide to the Determination and Validation of the Melting Point for 1-Methyl Homopiperazine Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol and comparative analysis for the melting point determination of 1-Methyl homopiperazine hydroiodide. It is designed for researchers, scientists, and professionals in drug development who require accurate physicochemical data for compound characterization and quality control. This document offers in-depth technical insights, step-by-step experimental procedures, and a comparative analysis with related compounds to ensure robust and reliable results.

Introduction: The Critical Role of Melting Point in Compound Characterization

1-Methyl homopiperazine, also known as N-methylhomopiperazine, is a heterocyclic amine with a seven-membered ring containing two nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry and materials science. The hydroiodide salt of 1-Methyl homopiperazine is formed by the reaction of the basic free amine with hydroiodic acid. The melting point of a crystalline solid is a fundamental physical property that provides a primary indication of its identity and purity. For novel or less-characterized compounds like 1-Methyl homopiperazine hydroiodide, the accurate determination of the melting point is a critical first step in its physicochemical characterization. A sharp and well-defined melting point is often indicative of a high degree of purity, while a broad melting range can suggest the presence of impurities.

This guide will walk you through the process of determining and validating the melting point of 1-Methyl homopiperazine hydroiodide, providing a comparative context with its parent compound and other related structures.

Comparative Physicochemical Data

To contextualize the expected physical properties of 1-Methyl homopiperazine hydroiodide, it is useful to compare it with its free base and other structurally similar compounds. The formation of a salt from a free base generally leads to a significant increase in the melting point due to the introduction of strong ionic interactions in the crystal lattice.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State at RTMelting Point (°C)Boiling Point (°C)
1-Methyl homopiperazine 4318-37-0C6H14N2114.19LiquidNot Applicable74-75 @ 35 mmHg[1]
Homopiperazine 505-66-8C5H12N2100.16Solid38-40[2]169[2]
1-Methylpiperazine 109-01-3C5H12N2100.16Liquid-6[3][4]138[4][5]
Piperazine (Anhydrous) 110-85-0C4H10N286.14Solid106[6]146[6]
Piperazine Dihydrochloride 142-64-3C4H12Cl2N2159.06Solid318-320Not Applicable

As indicated in the table, 1-Methyl homopiperazine is a liquid at room temperature. Therefore, its hydroiodide salt is expected to be a crystalline solid with a distinct melting point, likely significantly higher than that of the parent homopiperazine.

Experimental Determination of Melting Point

The following sections provide detailed protocols for two standard methods of melting point determination: the capillary method and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This is a classical and widely accessible method for determining the melting point of a solid.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperature range over which the sample melts is observed and recorded.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting prep1 Dry the sample of 1-Methyl homopiperazine hydroiodide under vacuum. prep2 Finely powder the dried sample using a mortar and pestle. prep1->prep2 prep3 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the melting point apparatus. prep3->meas1 meas2 Heat rapidly to a temperature ~15-20°C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the last solid melts (T2). meas4->meas5 ana1 The melting range is reported as T1 - T2. meas5->ana1 ana2 For a pure compound, the melting range should be narrow (≤ 2°C). ana1->ana2

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation:

    • Ensure the sample of 1-Methyl homopiperazine hydroiodide is completely dry. If necessary, dry the sample in a vacuum oven at a temperature below its expected melting point.

    • Place a small amount of the dried sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the bottom. Repeat until the sample is packed to a height of 2-3 mm.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.

    • For an accurate measurement, start heating at a rate that will bring the temperature to about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

    • Continue heating at the same slow rate and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting range.

  • Data Reporting:

    • Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

    • It is good practice to perform the measurement in triplicate and report the average range.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative information about the melting process.

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

G cluster_prep Sample & Instrument Preparation cluster_measurement DSC Analysis cluster_analysis Data Analysis & Reporting prep1 Calibrate the DSC instrument with a certified standard (e.g., indium). prep2 Accurately weigh 1-3 mg of the dried sample into an aluminum DSC pan. prep1->prep2 prep3 Hermetically seal the pan. prep2->prep3 meas1 Place the sample pan and an empty reference pan into the DSC cell. prep3->meas1 meas2 Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). meas1->meas2 meas3 Record the heat flow as a function of temperature. meas2->meas3 ana1 Analyze the resulting thermogram. meas3->ana1 ana2 Determine the onset temperature of melting. ana1->ana2 ana3 Determine the peak temperature of the endotherm. ana2->ana3 ana4 The onset temperature is typically reported as the melting point. ana3->ana4

Caption: Workflow for DSC Melting Point Determination.

  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument for temperature and heat flow using a certified standard such as indium.

    • Accurately weigh 1-3 mg of the finely powdered, dry 1-Methyl homopiperazine hydroiodide into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is important to prevent any loss of sample due to sublimation or decomposition.

  • DSC Measurement:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

    • Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that encompasses the expected melting point.

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature , determined by the intersection of the baseline and the tangent of the peak's leading edge, is generally reported as the melting point.

    • The peak temperature of the endotherm corresponds to the temperature at which the melting rate is maximal.

    • The area under the peak is proportional to the heat of fusion of the sample.

Trustworthiness and Troubleshooting

To ensure the scientific integrity of your melting point determination, consider the following:

  • Purity: A broad melting range (> 2°C) often indicates the presence of impurities. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point. Recrystallization of the sample may be necessary to improve purity.

  • Heating Rate: A heating rate that is too fast in the capillary method can lead to an artificially high and broad melting range due to a lag in thermal equilibrium.

  • Sample Packing: Improperly packed capillary tubes can result in poor heat transfer and inaccurate readings.

  • Decomposition: If the sample decomposes upon melting, it will often turn dark in color, and the observed melting point may be dependent on the heating rate. Any decomposition should be noted when reporting the melting point.

  • Hygroscopicity: Salts of amines can be hygroscopic. Absorbed water can act as an impurity and lower the melting point. Ensure the sample is thoroughly dried before measurement.

Conclusion

The determination of the melting point of 1-Methyl homopiperazine hydroiodide is a fundamental step in its characterization. While a previously reported value could not be located in the initial search, the protocols outlined in this guide provide a robust framework for its experimental determination. By employing both the capillary method for a quick and accessible measurement and DSC for more quantitative data, researchers can confidently establish this critical physicochemical parameter. A sharp, reproducible melting point will serve as a reliable indicator of the purity and identity of synthesized batches of this compound, which is essential for its further investigation and application in research and development.

References

  • Wikipedia. Piperazine. [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. [Link]

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A Senior Application Scientist's Guide to Distinguishing 1-Methyl Homopiperazine from 1,4-Dimethyl Homopiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical synthesis and materials science, the precise identification of structural isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, data-supported comparison of 1-Methyl homopiperazine and 1,4-Dimethyl homopiperazine, two closely related cyclic diamines that share the same molecular formula (C₆H₁₄N₂) and molecular weight (114.19 g/mol ).[1] Their structural similarity presents a significant analytical challenge. This document is designed for researchers, scientists, and drug development professionals, offering robust, field-proven methodologies for their unambiguous differentiation.

The core of this challenge lies in the position of the methyl groups on the homopiperazine (1,4-diazepane) ring. In 1-Methyl homopiperazine, a single methyl group is attached to one nitrogen atom, leaving the other as a secondary amine (-NH). In contrast, 1,4-Dimethyl homopiperazine features a methyl group on each of the two nitrogen atoms. This seemingly subtle difference profoundly impacts their physicochemical properties and, consequently, their spectral and chromatographic signatures. This guide will elucidate these differences through a multi-technique approach, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).

Part 1: Foundational Physicochemical Properties

Before delving into complex spectroscopic analysis, a comparison of basic physical properties can offer initial clues. Differences in boiling point and refractive index, for instance, arise from the presence of a hydrogen-bonding secondary amine in 1-Methyl homopiperazine, which increases intermolecular forces compared to the tertiary amines of its dimethylated counterpart.

Property1-Methyl homopiperazine1,4-Dimethyl homopiperazineRationale for Difference
CAS Number 4318-37-0[1]106-58-1Unique identifiers for distinct chemical substances.
Molecular Formula C₆H₁₄N₂[1]C₆H₁₄N₂Isomeric relationship.
Molecular Weight 114.19 g/mol [1]114.19 g/mol [2]Isomeric relationship.
Boiling Point 74-75 °C / 35 mmHg[1]131-132 °C / 750 mmHgThe -NH group in 1-Methyl homopiperazine allows for hydrogen bonding, leading to a higher boiling point at atmospheric pressure. Note the different pressure conditions reported.
Density 0.918 g/mL at 25 °C[1]0.844 g/mL at 25 °CDifferences in molecular packing and intermolecular forces.
Refractive Index (n20/D) 1.477[1]1.4463Reflects the difference in density and electronic structure.

Part 2: Spectroscopic and Chromatographic Differentiation

While physical properties provide a preliminary basis for distinction, spectroscopic and chromatographic methods are required for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The key differentiators are the presence or absence of an N-H proton and the molecular symmetry, which dictates the number of unique signals in both ¹H and ¹³C NMR spectra.

Causality Behind Experimental Choices: ¹H NMR provides a direct map of the proton environment. The presence of a secondary amine in 1-Methyl homopiperazine results in a labile N-H proton signal, which is a definitive marker. Furthermore, its asymmetric nature leads to a more complex set of signals for the ring methylene protons compared to the more symmetric 1,4-dimethylated version. ¹³C NMR complements this by revealing the number of non-equivalent carbon atoms, directly reflecting the molecule's symmetry.

Predicted Spectral Data:

Spectrum1-Methyl homopiperazine (Asymmetric)1,4-Dimethyl homopiperazine (Symmetric)
¹H NMR N-CH₃: 1 singlet (integration: 3H). N-H: 1 broad singlet (integration: 1H), exchangeable with D₂O. Ring CH₂: Multiple complex multiplets.N-CH₃: 1 singlet (integration: 6H). N-H: Absent. Ring CH₂: Fewer, potentially broader multiplets due to symmetry.
¹³C NMR N-CH₃: 1 signal. Ring Carbons: Up to 5 distinct signals due to asymmetry.N-CH₃: 1 signal. Ring Carbons: Fewer signals (potentially 3) due to C₂ symmetry.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Note the chemical shift, multiplicity, and integration of all signals.

    • To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal will disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH₃, CH₂, and CH signals.

  • Data Analysis: Compare the number of signals and their chemical shifts to the predicted patterns to identify the isomer.

Workflow for NMR-Based Isomer Differentiation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_ID Identification Prep Dissolve sample in CDCl3 Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Acq_D2O Add D₂O, Re-acquire ¹H Acq_H1->Acq_D2O Confirmatory Step Acq_C13 Acquire ¹³C NMR Spectrum Acq_H1->Acq_C13 Analysis_NH Check for labile N-H signal (Disappears with D₂O) Acq_D2O->Analysis_NH Analysis_Sym Count unique ¹H and ¹³C signals to assess symmetry Acq_C13->Analysis_Sym ID_1Methyl 1-Methyl homopiperazine (N-H present, more signals) Analysis_NH->ID_1Methyl Yes ID_14Dimethyl 1,4-Dimethyl homopiperazine (N-H absent, fewer signals) Analysis_NH->ID_14Dimethyl No Analysis_Sym->ID_1Methyl Asymmetric Analysis_Sym->ID_14Dimethyl Symmetric

Caption: Workflow for isomer identification using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a rapid and non-destructive method for distinguishing the two compounds based on their functional groups.

Causality Behind Experimental Choices: The defining structural difference is the secondary amine in 1-Methyl homopiperazine. This functional group has a characteristic N-H stretching vibration that is completely absent in the 1,4-Dimethyl analogue, which only contains tertiary amines. This presence/absence criterion provides a simple and definitive diagnostic test.

Key Differentiating Vibrational Modes:

Wavenumber (cm⁻¹)Vibration Mode1-Methyl homopiperazine1,4-Dimethyl homopiperazine
~3300-3500 N-H StretchPresent (a moderate, sharp peak)Absent
~2950-2800 C-H StretchPresentPresent
~1150-1050 C-N StretchPresent (complex pattern)Present (different pattern)

Experimental Protocol: FTIR Analysis

  • Sample Preparation: As both compounds are liquids, the simplest method is to place a single drop of the neat liquid between two KBr or NaCl salt plates.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Examine the region between 3300 and 3500 cm⁻¹. The presence of a peak in this area is a strong indication of 1-Methyl homopiperazine.

Workflow for FTIR-Based Isomer Differentiation

FTIR_Workflow Prep Prepare neat liquid sample on KBr/NaCl plate Scan Acquire Sample Spectrum Prep->Scan Bkg Acquire Background Spectrum Bkg->Scan Analyze Analyze 3300-3500 cm⁻¹ region for N-H stretch Scan->Analyze Result N-H Peak Present? Analyze->Result ID_1Methyl 1-Methyl homopiperazine Result->ID_1Methyl Yes ID_14Dimethyl 1,4-Dimethyl homopiperazine Result->ID_14Dimethyl No GCMS_Workflow Prep Prepare dilute sample in volatile solvent Inject Inject into GC-MS Prep->Inject Separate Separation by GC (based on polarity/boiling point) Inject->Separate Ionize Ionization (EI, 70 eV) & Fragmentation Separate->Ionize Detect Mass Analysis (m/z detection) Ionize->Detect Analyze Analyze Retention Time & Fragmentation Pattern Detect->Analyze ID Identify Isomer Analyze->ID

Sources

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